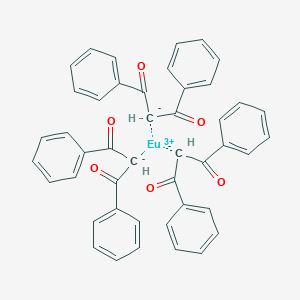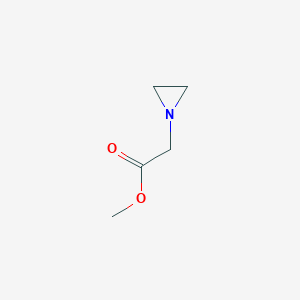
Fast Blue RR Salt
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . These enzymes play crucial roles in various biological processes. Alkaline phosphatase is involved in dephosphorylation, which is essential for many cellular processes, while esterases are responsible for the hydrolysis of esters into an acid and alcohol as part of cellular metabolism .
Mode of Action
This compound interacts with its targets through a process known as azo coupling . In the presence of these enzymes, this compound binds to the reaction product of the enzyme and precipitates it as an insoluble compound . This results in a change in color, which can be visually detected .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the enzymatic activity of alkaline phosphatase and esterase . By binding to the reaction product of these enzymes, this compound effectively marks the sites of enzymatic activity . This can be particularly useful in histological stainings, where visualizing the activity of these enzymes can provide valuable insights into the biological sample being studied .
Result of Action
The result of this compound’s action is the visual marking of the sites of alkaline phosphatase and esterase activity . The compound binds to the reaction product of these enzymes and precipitates it as an insoluble compound . This leads to a color change that marks the sites of enzymatic activity, appearing black .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its ability to interact with its targets . Additionally, the temperature at which the compound is stored can impact its stability and efficacy . Therefore, it’s crucial to control these environmental factors to ensure the optimal performance of this compound.
Análisis Bioquímico
Biochemical Properties
Fast Blue RR Salt plays a significant role in biochemical reactions, particularly in histological stainings . It interacts with the reaction product of alkaline phosphatase, precipitating it as an insoluble compound . The sites of alkaline phosphatase activity appear black as a result of this interaction . This compound is also used for the detection of esterase activity .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by enabling the detection of alkaline phosphatase activity . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It binds to the reaction product of alkaline phosphatase and precipitates it as an insoluble compound . This results in the appearance of black sites where alkaline phosphatase activity occurs . This compound is also used for the detection of esterase activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to interact with the reaction product of alkaline phosphatase, maintaining its ability to precipitate it as an insoluble compound
Metabolic Pathways
This compound is involved in the metabolic pathway of alkaline phosphatase
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to produce the final compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product is then purified through crystallization and dried to obtain the final crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:
Azo Coupling Reactions: It reacts with naphthol derivatives to form azo dyes.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Azo Coupling: Naphthol derivatives in an alkaline medium.
Substitution: Various nucleophiles such as halides or hydroxides in acidic or neutral conditions.
Major Products:
Azo Dyes: Formed from the coupling reactions with naphthol derivatives.
Substituted Benzene Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Fast Blue RR Salt has a wide range of applications in scientific research, including:
Histology: Used for staining alkaline phosphatase and esterase activities in tissue samples.
Immunohistochemistry: Helps in detecting specific enzymes and proteins in biological samples.
Biochemistry: Utilized in enzyme assays to study enzyme kinetics and activities.
Medical Diagnostics: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Comparación Con Compuestos Similares
Fast Blue B Salt: Another diazonium salt used for similar staining purposes.
Fast Red Violet LB Salt: Used for detecting different enzyme activities.
Fast Blue BB Salt: Employed in various histological and biochemical assays.
Uniqueness of Fast Blue RR Salt: this compound is unique due to its high specificity for alkaline phosphatase and esterase activities. It forms highly stable and insoluble colored precipitates, making it an excellent choice for detailed histological studies .
Propiedades
Número CAS |
14726-29-5 |
|---|---|
Fórmula molecular |
C15H14Cl4N3O3Zn- |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
4-benzamido-2,5-dimethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C15H13N3O3.4ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h3-9H,1-2H3;4*1H;/q;;;;;+2/p-3 |
Clave InChI |
GOUXXAVKNQCKBM-UHFFFAOYSA-K |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Sinónimos |
4-benzamido-2,5-dimethoxybenzenediazonium Fast Blue RR salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)


![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)









